
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is a complex organic compound with the molecular formula C22H28ClNO2 This compound is characterized by the presence of a methanone group attached to a phenyl ring, which is further substituted with a 3-chloro-2-hydroxy-5-nonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- typically involves the reaction of 3-chloro-2-hydroxy-5-nonylbenzaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) for the oxidation step
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenylmethanones.
Aplicaciones Científicas De Investigación
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the chloro and hydroxy groups enhances its binding affinity to target proteins, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (3-chloro-2-hydroxyphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-methylphenyl)phenyl-
- Methanone, (3-chloro-2-hydroxy-5-ethylphenyl)phenyl-
Uniqueness
Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl- is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The nonyl group increases the hydrophobicity of the compound, making it more suitable for interactions with lipid membranes and hydrophobic protein pockets.
Propiedades
Número CAS |
68541-00-4 |
|---|---|
Fórmula molecular |
C22H27ClO2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
(3-chloro-2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H27ClO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24)18-13-10-8-11-14-18/h8,10-11,13-16,25H,2-7,9,12H2,1H3 |
Clave InChI |
FRWSWXNRIFUJQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
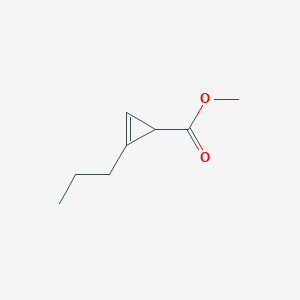
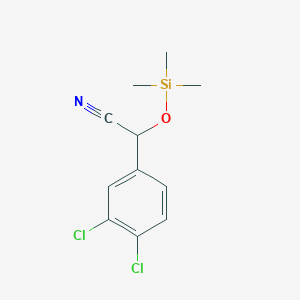
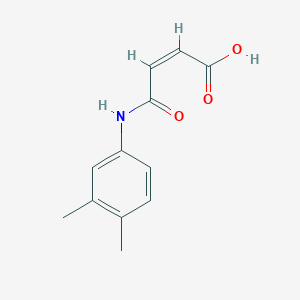
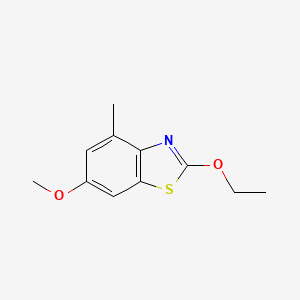

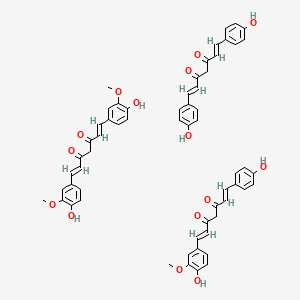

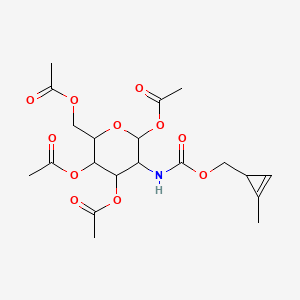
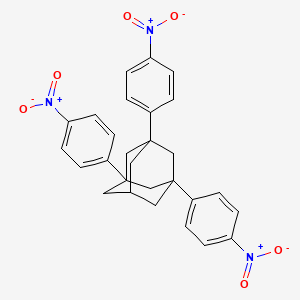
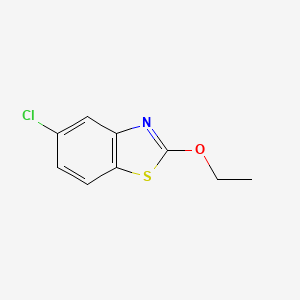
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
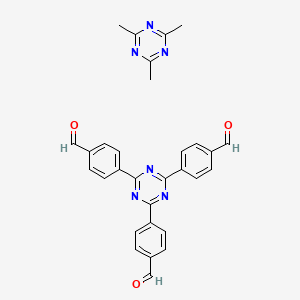
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
